- Operationally Simple Regioselective 5'-Phosphorylation of Unprotected 5-Ethynyl-2'-deoxyuridine AnaloguesAustralian Journal of Chemistry, 2020, 73, 1010-1019,
Cas no 114248-23-6 (1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione)
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/114248-23-6x500.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2’,2’-Difluoro-2’-deoxyuridine
- 2',2'-Difluoro-2'-deoxyuridine
- Gemcitabine Metabolite
- Uridine,2'-deoxy-2',2'-difluoro-
- Gemcitabine impurity C
- 2′,2′-Difluoro-2′-deoxyuridine
- 2′-Deoxy-2′,2′-difluorouridine
- 2',2'-Difluorodeoxyuridine
- 2'-Deoxy-2',2'-difluorouridine
- 2Deoxy-22difluorouridine
- 2'-Deoxy-2',2'-difluoro-D-uridine
- 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Uridine, 2'-deoxy-2',2'-difluoro-
- Y30D8SIL1I
- dFdU
- FIRDBEQIJQERSE-QPPQHZFASA-N
- 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- AB0071683
- Gemcitabine Impurity C (EP)
- 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- CHEMBL3526970
- 114248-23-6
- 1-[(2R,4R,5R)-3,3-diluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- NS00000346
- MFCD00871912
- AC-32292
- Q27294196
- 2'-Deoxy-2',2'-difluorouridine; 1-(2-Deoxy-2,2-difluoro-beta-D-erythro-pentofuranosyl)pyrimidin-2,4(1H,3H)-dione; Gemcitabine Hydrochloride Impurity C; Gemcitabine Impurity C; Gemcitabine Impurity C
- 1-(2-Deoxy-2,2-difluoro-beta-D-erythro-pentofuranosyl)pyrimidin-2,4(1H,3H)-dione
- AMY38981
- AS-31170
- DTXSID50891460
- GEMCITABINE HYDROCHLORIDE IMPURITY C [ EP IMPURITY]
- 1-(2-Deoxy-2,2-difluoro-beta-D-erythro-pentofuranosyl)pyrimidin-2,4(1H,3H)-dione (2'-Deoxy-2',2'-difluorouridine)
- AKOS027326499
- CHEBI:174466
- 1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2,4(1H,3H)-PYRIMIDINEDIONE
- PD130775
- SCHEMBL94634
- UNII-Y30D8SIL1I
- 1-(2-Deoxy-2,2-difluoro-beta-D-erythro-pentofuranosyl)pyrimidin-2,4(1H,3H)-dione (2?-Deoxy-2?,2?-difluorouridine)
- J-700291
- 2'-Deoxy-2',2'-difluorouridine ,97%
- 2',2'-dFdU
- CHEBI:83486
- DTXCID101030572
-
- MDL: MFCD00871912
- インチ: 1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1
- InChIKey: FIRDBEQIJQERSE-QPPQHZFASA-N
- ほほえんだ: FC1([C@]([H])(N2C([H])=C([H])C(N([H])C2=O)=O)O[C@]([H])(C([H])([H])O[H])[C@@]1([H])O[H])F
計算された属性
- せいみつぶんしりょう: 264.05600
- どういたいしつりょう: 264.05577775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.1
- 疎水性パラメータ計算基準値(XlogP): -1.3
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 50-70 ºC
- ようかいど: 微溶性(4.8 g/l)(25ºC)、
- PSA: 104.55000
- LogP: -1.57750
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D481121-5g |
2',2'-DIFLUORO-2'-DEOXYURIDINE |
114248-23-6 | 95% | 5g |
$2740 | 2022-11-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0076-500 MG |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | 95% | 500MG |
¥ 2,560.00 | 2022-10-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0788-500mg |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | ≥98% | 500mg |
¥2800元 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001682 |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
TRC | D445740-10mg |
2’,2’-Difluoro-2’-deoxyuridine |
114248-23-6 | 10mg |
$ 306.00 | 2023-09-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0076-1G |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | 95% | 1g |
¥ 1,485.00 | 2023-04-05 | |
eNovation Chemicals LLC | D481121-1g |
2',2'-DIFLUORO-2'-DEOXYURIDINE |
114248-23-6 | 98% | 1g |
$345 | 2024-05-24 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0788-100mg |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | ≥98% | 100mg |
¥800元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0788-1g |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
114248-23-6 | ≥98% | 1g |
¥4400元 | 2023-09-15 | |
eNovation Chemicals LLC | D522405-5mg |
2',2'-DIFLUORO-2'-DEOXYURIDINE |
114248-23-6 | 97% | 5mg |
$1600 | 2024-06-05 |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione 合成方法
ごうせいかいろ 1
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione Raw materials
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione Preparation Products
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione 関連文献
-
Paola Lecca Integr. Biol. 2013 5 458
-
Weiwei Wang,Chen Li,Ju Zhang,Anjie Dong,Deling Kong J. Mater. Chem. B 2014 2 1891
-
Haijie Han,Haibo Wang,Yangjun Chen,Zuhong Li,Yin Wang,Qiao Jin,Jian Ji Nanoscale 2016 8 283
-
Mandana Emamzadeh,Didier Desma?le,Patrick Couvreur,George Pasparakis J. Mater. Chem. B 2018 6 2230
-
Jiajie Chen,Yufang Zhu,Chengtie Wu,Jianlin Shi Chem. Soc. Rev. 2020 49 9057
-
Dunja Sobot,Simona Mura,Patrick Couvreur J. Mater. Chem. B 2016 4 5078
-
Meiyang Yang,Fuwei Yang,Weijun Chen,Shenhuan Liu,Lipeng Qiu,Jinghua Chen Biomater. Sci. 2021 9 5732
-
Marco M. Z. Sharkawi,Norhan R. Mohamed,Mohammed T. El-Saadi,Noha H. Amin Anal. Methods 2023 15 1016
-
Sanyog Jain,Roopal Jain,Manasmita Das,Ashish K. Agrawal,Kaushik Thanki,Varun Kushwah RSC Adv. 2014 4 29193
-
10. Development of potent CPP6–gemcitabine conjugates against human prostate cancer cell line (PC-3)Cristiana Correia,Cristina P. R. Xavier,Diana Duarte,Abigail Ferreira,Sara Moreira,M. Helena Vasconcelos,Nuno Vale RSC Med. Chem. 2020 11 268
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dioneに関する追加情報
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: A Comprehensive Overview
The compound CAS No. 114248-23-6, also known as 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a focal point for researchers worldwide.
The molecular structure of this compound is characterized by a pyrimidine ring system fused with a tetrahydrofuran moiety. The pyrimidine ring, a six-membered aromatic structure with alternating double bonds, is a common feature in many bioactive molecules. The tetrahydrofuran group introduces hydroxyl and hydroxymethyl functionalities, which are known to enhance solubility and bioavailability. The presence of two fluorine atoms at the 3-position of the tetrahydrofuran ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving enantioselective catalysis and advanced coupling reactions. These methods have not only improved the yield but also facilitated the exploration of stereochemical variations. For instance, researchers have investigated the impact of different stereoconfigurations at the 2R, 4R, and 5R positions on the compound's pharmacokinetic properties. Such studies are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.
The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical data suggest that it exhibits potent inhibitory effects against several enzymes implicated in neurodegenerative diseases. For example, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Additionally, the compound has shown anti-inflammatory properties by modulating cytokine production in immune cells.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Its unique combination of structural features makes it an attractive candidate for targeting multiple disease pathways simultaneously. Researchers are currently exploring its potential as a dual inhibitor of AChE and butyrylcholinesterase (BuChE), which could provide synergistic benefits for treating cognitive disorders.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its ability to form stable supramolecular assemblies makes it a potential candidate for designing advanced materials with tailored properties. Recent research has focused on its use in creating stimuli-responsive hydrogels that can release drugs in response to environmental changes such as pH or temperature.
The synthesis and characterization of this compound have been documented in numerous peer-reviewed journals, highlighting its importance in both academic and industrial research. Its inclusion in various chemical databases further underscores its relevance as a reference molecule for comparative studies.
In conclusion, CAS No. 114248-23-6 represents a cutting-edge molecule with multifaceted applications across diverse scientific disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a key player in future innovations within pharmacology and materials science.
114248-23-6 (1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione) 関連製品
- 784-71-4(2'-Deoxy-2'-fluorouridine)
- 1894887-86-5(2-amino-2-{3-(difluoromethyl)sulfanylphenyl}ethan-1-ol)
- 1361726-49-9(2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride)
- 2172204-58-7(2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)
- 881179-02-8(Lith-O-Asp)
- 476283-36-0(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)
- 1261916-79-3(2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid)
- 1864219-31-7(3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one)
- 2229102-70-7(4-(5-fluoropyridin-2-yl)butan-1-amine)
- 954672-98-1(2-chloro-6-fluoro-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)
